molecular formula C25H43N8O17P3S B1248573 L-3-aminobutanoyl-CoA

L-3-aminobutanoyl-CoA

Cat. No.: B1248573
M. Wt: 852.6 g/mol
InChI Key: CCSDHAPTHIKZLY-VKBDFPRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-3-aminobutanoyl-CoA is a 3-aminobutyryl-CoA having that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of L-3-aminobutanoic acid. It is a conjugate acid of a this compound(3-).

Scientific Research Applications

Metabolic Role

1. Pathway Involvement
L-3-Aminobutanoyl-CoA is primarily involved in the lysine fermentation pathway, which leads to the production of acetate and butyrate. It is synthesized from (S)-5-amino-3-oxohexanoate and acetyl-CoA, with acetoacetate as a byproduct. The breakdown of this compound produces ammonia and crotonyl-CoA, catalyzed by 3-aminobutyryl-CoA ammonia-lyase .

2. Energy Production
In metabolic processes, this compound contributes to energy production through its role in generating acetyl-CoA, which feeds into the tricarboxylic acid (TCA) cycle. This pathway is crucial for ATP generation and overall cellular energy balance .

Microbial Applications

1. Bioremediation
Research indicates that microorganisms capable of utilizing this compound can be employed in bioremediation efforts, particularly in the removal of heavy metals like lead from contaminated environments. The metabolic profiling of these organisms reveals pathways that facilitate the detoxification of pollutants .

2. Fermentation Processes
this compound plays a role in fermentation processes where specific bacteria convert amino acids into valuable byproducts such as butyrate, which has implications for gut health and microbiome balance. These fermentation products are linked to various health benefits, including anti-inflammatory effects .

Therapeutic Potential

1. Cancer Research
Emerging studies suggest that this compound may have implications in cancer metabolism. The compound's involvement in amino acid metabolism could influence tumor growth and proliferation by affecting the availability of metabolic substrates necessary for cancer cell survival .

2. Neurological Disorders
Given its role in amino acid metabolism, there is potential for this compound to be explored in the context of neurological disorders. Amino acids are critical for neurotransmitter synthesis, and alterations in their metabolism can impact conditions such as epilepsy and neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Metabolic RoleInvolved in lysine fermentation to acetate and butyrateProduces energy through TCA cycle involvement
Microbial BioremediationUtilized by microorganisms for heavy metal detoxificationEffective in lead removal from contaminated sites
Fermentation ProcessesConverts amino acids into beneficial byproducts like butyrateSupports gut health through microbial activity
Cancer ResearchPotential influence on tumor metabolismMay affect tumor growth via metabolic pathways
Neurological DisordersImpacts neurotransmitter synthesis through amino acid metabolismPossible link to conditions like epilepsy

Case Studies

Case Study 1: Bioremediation of Lead Contamination
In a study investigating Pb(II) removal by specific microbial strains, researchers identified that this compound was a key metabolite involved in the detoxification process. The metabolic pathways utilized by these microorganisms were mapped out, demonstrating a significant reduction in lead concentrations over time .

Case Study 2: Impact on Gut Health
Another study focused on the fermentation capabilities of gut microbiota revealed that this compound derivatives were produced during the breakdown of dietary proteins. These metabolites were associated with increased production of butyrate, highlighting their role in enhancing gut barrier function and reducing inflammation .

Properties

Molecular Formula

C25H43N8O17P3S

Molecular Weight

852.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-aminobutanethioate

InChI

InChI=1S/C25H43N8O17P3S/c1-13(26)8-16(35)54-7-6-28-15(34)4-5-29-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,36-37H,4-10,26H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t13-,14+,18+,19+,20-,24+/m0/s1

InChI Key

CCSDHAPTHIKZLY-VKBDFPRVSA-N

Isomeric SMILES

C[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N

Canonical SMILES

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
L-3-aminobutanoyl-CoA
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
L-3-aminobutanoyl-CoA
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
L-3-aminobutanoyl-CoA
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
L-3-aminobutanoyl-CoA
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
L-3-aminobutanoyl-CoA
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
L-3-aminobutanoyl-CoA

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